molecular formula C16H14N4O3 B2656567 2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-99-7

2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2656567
CAS RN: 886896-99-7
M. Wt: 310.313
InChI Key: KXYHTEQUSKQNHT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrido[1,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrido[1,2-a]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring. It also has a carboxamide group attached to the 3-position of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxamide group could potentially allow for hydrogen bonding, which could influence its solubility and stability .

Scientific Research Applications

Chemical Modifications and Biological Properties

Research has explored chemical modifications to optimize the biological properties of related molecules. For example, the methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been investigated as a method to enhance their analgesic properties. The study found that such modification could increase the biological activity of para-substituted derivatives, recommending further research on 4-fluorobenzylamide as a potential new analgesic due to its specific effect exceeding that of known analgesics Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds incorporating the core structure of 2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been reported. For instance, new 5,7-diarylpyrido[4,3-d]pyrimidines have been synthesized, showcasing the versatility of pyrimidine derivatives in creating a diverse range of heterocyclic compounds with potential for various applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Antifungal Activity

Some derivatives of pyrido[1,2-a]pyrimidine have shown significant antifungal activities, suggesting their potential as antifungal agents. This highlights the therapeutic applications of such compounds in treating fungal infections (Hanafy, 2011).

Photocatalytic Degradation Studies

The compound's structural moiety, specifically the pyridine ring, has been involved in studies related to photocatalytic degradation. Research on the photocatalytic degradation of pyridine in water suggests that compounds with pyridine rings can be efficiently eliminated, providing insights into environmental cleanup strategies (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many pyrimidine derivatives exhibit significant biological activity and are versatile objects for chemical modification .

Future Directions

Further studies could be conducted to explore the biological activity of this compound. Given the known biological activities of pyrimidine derivatives, this compound could potentially be investigated for its therapeutic potential .

properties

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-4-6-20-12(7-10)19-15(22)13(16(20)23)14(21)18-9-11-3-2-5-17-8-11/h2-8,22H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYHTEQUSKQNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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